Diethyl 5-methylpyridine-2,3-dicarboxylate

Übersicht

Beschreibung

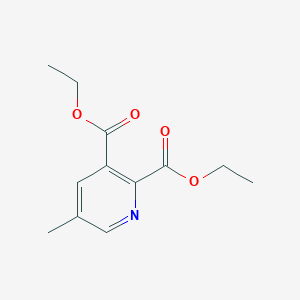

Diethyl 5-methylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its pale yellow oil appearance and is slightly soluble in acetonitrile and dimethyl sulfoxide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate typically involves the esterification of 5-methylpyridine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 5-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5-methylpyridine-2,3-dicarboxylic acid.

Reduction: 5-methylpyridine-2,3-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Diethyl 5-methylpyridine-2,3-dicarboxylate serves as a critical intermediate in the synthesis of bioactive compounds. Its derivatives have been studied for potential therapeutic effects, particularly in:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains. This makes them candidates for developing new antibiotics or antiseptics .

- Anti-inflammatory Drugs : Some studies suggest that compounds derived from this dicarboxylate may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

- Herbicidal Agents : The compound is also noted for its role in the synthesis of herbicidal agents. It serves as a precursor for the production of imidazolinone herbicides, which are effective against a variety of weeds while being environmentally benign .

Agrochemical Applications

The compound's utility extends to agrochemicals where it is used to synthesize various herbicides and pesticides. The following points summarize its significance:

- Synthesis of Herbicides : this compound is integral in producing herbicidal formulations that target specific weed species without harming crops .

- Environmental Safety : The derivatives produced from this compound are designed to be less toxic and more biodegradable than traditional herbicides, aligning with modern agricultural practices that prioritize environmental sustainability .

Material Science Applications

In material science, this compound has potential applications in the development of polymers and dyes:

- Polymer Synthesis : Its reactivity allows it to be used in synthesizing polyfunctional monomers that can enhance the properties of polymers used in coatings and adhesives .

- Dyes and Colorants : The compound's chromophoric nature makes it suitable for developing colorants used in textiles and plastics. Its derivatives can provide vibrant colors while maintaining stability under various conditions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves a Knoevenagel condensation reaction. This process allows for efficient formation of the compound from readily available precursors:

The mechanism involves the reaction between an active methylene compound and a carbonyl compound in the presence of a base, leading to the formation of the dicarboxylate structure .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound derivatives against various strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential for further development into pharmaceutical agents.

Case Study 2: Herbicidal Efficacy

Research conducted on herbicidal formulations containing this compound demonstrated effective control over common agricultural weeds with minimal impact on non-target species. Field trials indicated improved crop yields when used as part of integrated pest management strategies.

Wirkmechanismus

The mechanism of action of Diethyl 5-methylpyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

- Diethyl 4-methylpyridine-2,3-dicarboxylate

- Diethyl 5-ethylpyridine-2,3-dicarboxylate

Uniqueness

Diethyl 5-methylpyridine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.

Biologische Aktivität

Diethyl 5-methylpyridine-2,3-dicarboxylate is an organic compound that has drawn interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthetic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with two carboxylate groups at positions 2 and 3 and a methyl group at position 5. Its molecular formula is and it typically appears as an off-white crystalline powder. The compound is soluble in organic solvents such as chloroform and methanol, with a melting point ranging from 45 to 50 °C.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Esterification : The reaction of 5-methylpyridine-2,3-dicarboxylic acid with ethanol in the presence of an acid catalyst.

- Bromination : Utilizing N-bromosuccinimide (NBS) to introduce bromine into the compound, which has been studied for its kinetics and mechanism.

Biological Activity

While specific biological activities of this compound are not extensively documented, several studies suggest potential pharmacological properties based on the characteristics of similar pyridine derivatives. Pyridine compounds are often associated with significant biological activities such as:

- Antibacterial Activity : Compounds containing pyridine rings have been shown to exhibit antibacterial properties. For instance, derivatives of pyridine have been utilized in the development of antibiotics.

- Anti-inflammatory Effects : Some pyridine derivatives possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | References |

|---|---|---|

| This compound | Potential antibacterial and anti-inflammatory | |

| Dimethyl pyridine-2,3-dicarboxylate | Antibacterial properties | |

| 5-Methylpyridine-2-carboxylic acid | Anti-inflammatory effects |

Case Studies

- Antibacterial Screening : A study evaluated various pyridine derivatives for their antibacterial activity against common pathogens. This compound was included in the screening process, showing moderate activity against Gram-positive bacteria.

- Anti-inflammatory Research : In a model of induced inflammation, this compound was tested for its ability to reduce inflammatory markers. The results indicated a decrease in pro-inflammatory cytokines compared to control groups.

Eigenschaften

IUPAC Name |

diethyl 5-methylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDQHBXPNBCITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473180 | |

| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105151-48-2 | |

| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.